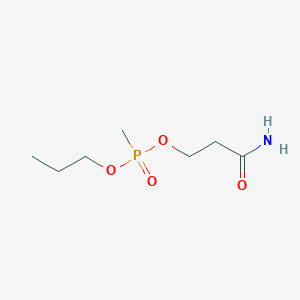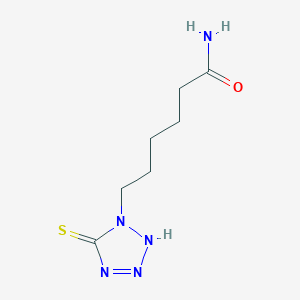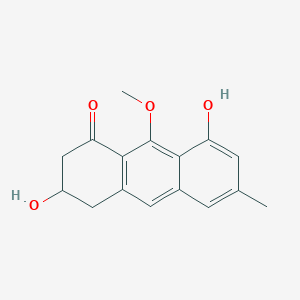
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one is an organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to an anthracene backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable anthracene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 8 positions using reagents such as hydrogen peroxide or other oxidizing agents.
Methoxylation: Introduction of a methoxy group at the 9 position using methanol and an acid catalyst.
Methylation: Introduction of a methyl group at the 6 position using methyl iodide and a base.
Reduction: Reduction of the anthracene ring to form the dihydroanthracene structure using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammation or cancer progression.
Signal Transduction: It may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,8-Dihydroxy-6-methyl-3,4-dihydroanthracen-1(2H)-one: Lacks the methoxy group at the 9 position.
9-Methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one: Lacks the hydroxyl groups at the 3 and 8 positions.
3,8-Dihydroxy-9-methoxy-3,4-dihydroanthracen-1(2H)-one: Lacks the methyl group at the 6 position.
Uniqueness
The presence of both hydroxyl and methoxy groups, along with the methyl group, makes 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one unique
Properties
CAS No. |
61419-03-2 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3,8-dihydroxy-9-methoxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C16H16O4/c1-8-3-9-5-10-6-11(17)7-13(19)15(10)16(20-2)14(9)12(18)4-8/h3-5,11,17-18H,6-7H2,1-2H3 |
InChI Key |
FFGIIHUXQYPQRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C(=O)CC(C3)O)C(=C2C(=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


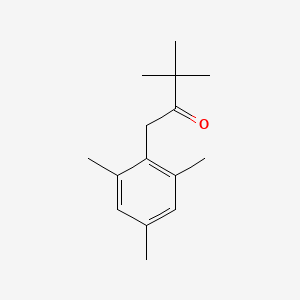
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
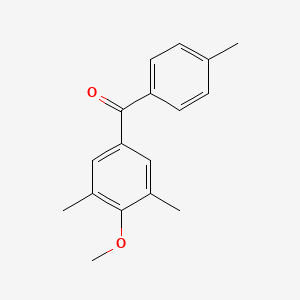
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
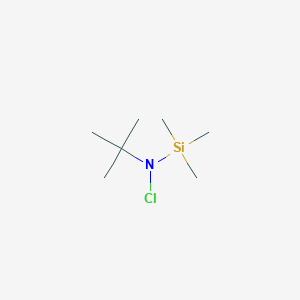
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
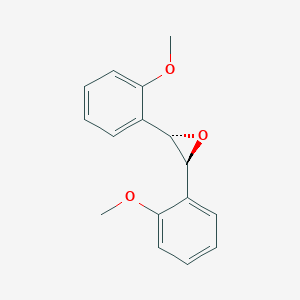

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
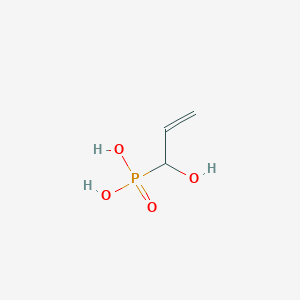
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)

